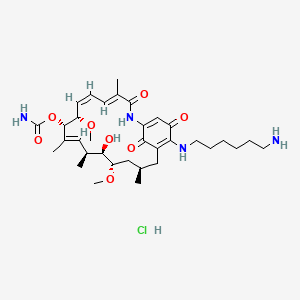

Aminohexylgeldanamycin hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H53ClN4O8 |

|---|---|

Molecular Weight |

681.3 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |

InChI |

InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1 |

InChI Key |

KIDYRDGTJBAQHJ-CZSHERGUSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC.Cl |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Primary Cellular Target of Aminohexylgeldanamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminohexylgeldanamycin hydrochloride, a derivative of the natural product geldanamycin, is a potent anti-tumor agent whose primary cellular target is Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the interaction between this compound and its primary target, HSP90. It includes quantitative data on binding affinity and cellular effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

The Primary Cellular Target: Heat Shock Protein 90 (HSP90)

The principal cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (HSP90).[1][4] This protein is ubiquitously expressed and plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a multitude of "client" proteins.[2][3] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it a compelling target for cancer therapy.[2][5] this compound, similar to its well-characterized analog 17-allylamino-17-demethoxygeldanamycin (17-AAG), binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[1] This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncoproteins and key signaling molecules that drive malignant progression.[6][7]

Quantitative Data

The following tables summarize the quantitative data for the interaction of the closely related HSP90 inhibitor, 17-AAG, with its target and its effects on cancer cells. This data is presented as a proxy for this compound due to the extensive characterization of 17-AAG and its similar mechanism of action.

Table 1: HSP90 Binding Affinity of 17-AAG

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 5 nM | Cell-free assay | [6][8] |

| Binding Affinity | ~100-fold higher for tumor cell HSP90 vs. normal cell HSP90 | Cellular extracts | [5][6] |

Table 2: Anti-proliferative Activity (IC₅₀) of 17-AAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM | [8] |

| Various Glioma Cell Lines | Glioblastoma | 50-500 nM | [9] |

| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 nM | [10] |

| SKBR-3 | Breast Cancer | 70 nM | [10] |

| H1437 | Lung Adenocarcinoma | 3.473 nM | [11] |

| H1650 | Lung Adenocarcinoma | 3.764 nM | [11] |

| H358 | Lung Adenocarcinoma | 4.662 nM | [11] |

Signaling Pathway

The inhibition of HSP90 by this compound disrupts multiple oncogenic signaling pathways. The following diagram illustrates the central role of HSP90 and the downstream consequences of its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with HSP90 and its cellular consequences.

HSP90 Binding Assay: Fluorescence Polarization

This assay measures the binding of a fluorescently labeled HSP90 inhibitor to HSP90. Unlabeled inhibitors, such as this compound, will compete for binding and cause a decrease in the fluorescence polarization signal.

Materials:

-

Purified recombinant HSP90α

-

Fluorescently labeled geldanamycin (e.g., BODIPY-geldanamycin or FITC-geldanamycin)

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% Triton X-100, 1% BSA)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add a fixed concentration of purified HSP90α (e.g., 30 nM) and fluorescently labeled geldanamycin (e.g., 5 nM) to each well containing assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC₅₀ value by plotting the decrease in fluorescence polarization against the logarithm of the inhibitor concentration.

Western Blot Analysis of HSP90 Client Protein Degradation

This method is used to detect the levels of HSP90 client proteins in cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, LNCaP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against HSP90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel HSP90 inhibitor like this compound.

Conclusion

This compound's primary cellular target is the molecular chaperone HSP90. By inhibiting HSP90's function, this compound triggers the degradation of numerous oncoproteins, leading to the suppression of cancer cell proliferation and survival. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this and other HSP90 inhibitors. The methodologies described herein are fundamental to the pre-clinical evaluation of such compounds and are essential for advancing our understanding of their mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. worthington-biochem.com [worthington-biochem.com]

- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Aminohexylgeldanamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Aminohexylgeldanamycin hydrochloride, a derivative of the potent Hsp90 inhibitor, geldanamycin. This document details the synthetic pathways, experimental protocols, and key chemical characteristics of this compound class, with a focus on providing actionable information for researchers in oncology and drug development.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Geldanamycin, a natural product, was one of the first identified Hsp90 inhibitors. However, its clinical development has been hampered by poor solubility and hepatotoxicity.[2]

This has led to the development of numerous geldanamycin analogs with improved pharmacological properties. The 17-aminoalkylgeldanamycin derivatives, in particular, have shown promise. The addition of an aminoalkyl chain at the 17-position of the geldanamycin ansa-macrocycle can enhance water solubility and allow for further chemical modification. The hydrochloride salt of these derivatives is often prepared to further improve aqueous solubility and facilitate formulation for preclinical and clinical studies.[3][4] this compound represents a key analog in this class, offering a balance of Hsp90 inhibitory activity and improved physicochemical properties.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the free base, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, followed by its conversion to the hydrochloride salt.

Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

The synthesis of 17-aminoalkylgeldanamycin derivatives is achieved through a nucleophilic substitution reaction at the 17-position of geldanamycin. The methoxy group at this position is displaced by a primary amine.

Experimental Protocol:

-

Materials: Geldanamycin, 1,6-Hexanediamine, Dichloromethane (DCM, anhydrous), Nitrogen gas, Thin Layer Chromatography (TLC) plates (silica gel), Hexane, Ethyl acetate.

-

Procedure:

-

Dissolve geldanamycin in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add a molar excess (typically 3-5 equivalents) of 1,6-hexanediamine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of 10:1 DCM:Methanol). The disappearance of the starting geldanamycin spot and the appearance of a new, more polar, purple spot indicates product formation.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to isolate the desired 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.

-

The purified product is dried under vacuum to yield a purple solid.

-

Formation of this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction performed in an appropriate solvent.

Experimental Protocol:

-

Materials: 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, Hydrochloric acid (HCl) in a suitable solvent (e.g., 1M in diethyl ether or methanol), Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve the purified 17-(6-aminohexyl)amino-17-demethoxygeldanamycin in a minimal amount of a suitable solvent, such as dichloromethane or methanol.

-

Slowly add a stoichiometric amount of hydrochloric acid solution (e.g., 1M HCl in diethyl ether) to the stirred solution.

-

The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like anhydrous diethyl ether.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

-

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a compilation from available literature on the free base and related hydrochloride salts.

| Property | Value | Reference |

| Chemical Formula | C34H51N3O8 • HCl | |

| Molecular Weight | 682.25 g/mol | |

| Appearance | Purple to dark red solid | [5] |

| Solubility | ||

| Water | Increased solubility compared to free base | [3][4] |

| DMSO | Soluble | [5] |

| Methanol | Soluble | [5] |

| Storage Conditions | -20°C, protect from light |

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

Aminohexylgeldanamycin, like other geldanamycin derivatives, exerts its biological effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[1]

The Hsp90 Chaperone Cycle

The proper functioning of Hsp90 relies on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation and activation.

Inhibition by Aminohexylgeldanamycin and Client Protein Degradation

Aminohexylgeldanamycin binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP. This locks Hsp90 in a conformation that is unable to process client proteins, leading to their ubiquitination and degradation via the proteasome.[6][7]

A wide array of oncoproteins are Hsp90 clients, and their degradation upon Hsp90 inhibition accounts for the anti-cancer activity of geldanamycin derivatives.

Table of Key Hsp90 Client Proteins:

| Client Protein Category | Examples |

| Kinases | Akt, Raf-1, EGFR, HER2, Bcr-Abl, c-Met |

| Transcription Factors | p53 (mutant), HIF-1α, Steroid Receptors |

| Other | Telomerase, Survivin |

Conclusion

This compound is a promising geldanamycin derivative with improved physicochemical properties that facilitate its use in research and development. Its synthesis is straightforward, and its mechanism of action through Hsp90 inhibition is well-characterized. This technical guide provides a foundational resource for scientists working with this and related compounds, offering detailed protocols and a summary of its key chemical and biological properties. Further research into the specific activity and therapeutic potential of this compound is warranted to fully elucidate its role in the landscape of Hsp90-targeted cancer therapies.

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-(Allylamino)-17-demethoxygeldanamycin = 98 HPLC, solid 75747-14-7 [sigmaaldrich.com]

- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat Shock Protein 90 and the Proteasome | Oncohema Key [oncohemakey.com]

The Multifaceted Impact of Aminohexylgeldanamycin Hydrochloride on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohexylgeldanamycin hydrochloride, a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive the initiation and progression of cancer. By targeting HSP90, this compound, often referred to as 17-allylamino-17-demethoxygeldanamycin (17-AAG), disrupts numerous oncogenic signaling pathways simultaneously. This multi-targeted approach makes it a compelling agent in cancer therapy, capable of inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. This technical guide provides an in-depth analysis of the effects of this compound on key cancer cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90.[1][2] This competitive inhibition of ATP binding locks HSP90 in a conformation that is unable to process its client proteins effectively.[1] Consequently, these client proteins become destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[3] The depletion of these critical oncoproteins disrupts the signaling cascades they control, leading to the inhibition of cancer cell proliferation and survival.[4][5]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound (17-AAG) varies across different cancer cell lines, largely dependent on their reliance on specific HSP90 client proteins. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 25-45 | [6] |

| LAPC-4 | Prostate Cancer | 25-45 | [6] |

| DU-145 | Prostate Cancer | 25-45 | [6] |

| PC-3 | Prostate Cancer | 25-45 | [6] |

| BT474 | Breast Cancer | 5-6 | [6] |

| N87 | Gastric Cancer | 5-6 | [6] |

| SKOV3 | Ovarian Cancer | 5-6 | [6] |

| SKBR3 | Breast Cancer | 5-6 | [6] |

| JIMT-1 | Breast Cancer | 10 | [7] |

| SKBR-3 | Breast Cancer | 70 | [7] |

| A549 | Lung Cancer | 0.303 | [6] |

| IST-MEL1 | Melanoma | 0.407 | [6] |

| NCI-SNU-1 | Gastric Cancer | 2.07 | [6] |

Table 2: Effect of 17-AAG on Protein Expression and Apoptosis

| Cell Line | Treatment | Effect on Protein Expression | Apoptosis Induction | Reference |

| G-415 (Gallbladder Cancer) | 12 µM 17-AAG (72h) | ↓EGFR, ↓AKT, ↓p-AKT, ↓p-ERK, ↓Cyclin D1, ↑Cyclin B1 | 18.7% apoptotic cells | [5] |

| GB-d1 (Gallbladder Cancer) | 12 µM 17-AAG (72h) | ↓EGFR, ↓AKT, ↓p-AKT, ↓p-ERK, ↓Cyclin D1, ↓Cyclin B1 | 69.9% apoptotic cells | [5] |

| IMR-32 (Neuroblastoma) | 1 µM 17-AAG (48h) | ↓Oct4, ↓HMGA1, ↓FABP5, ↑MYCN, ↑Prohibitin | Significant increase | [8] |

| SK-N-SH (Neuroblastoma) | 1 µM 17-AAG (48h) | ↓Oct4, ↓HMGA1, ↓FABP5, ↓MYCN, ↓Prohibitin | Significant increase | [8] |

Core Signaling Pathways Affected

This compound's inhibition of HSP90 leads to the degradation of a wide array of oncoproteins, thereby impacting several critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a key client protein of HSP90.[3] Treatment with 17-AAG leads to the degradation of Akt, which in turn inhibits downstream signaling through mTOR and its effectors, ultimately leading to decreased protein synthesis and cell growth.[9][10][11][12]

Caption: PI3K/Akt/mTOR pathway inhibition by 17-AAG.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF/Raf-1) are key components of this pathway and are client proteins of HSP90.[4][13] Inhibition of HSP90 by 17-AAG leads to the degradation of RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting cell proliferation.[14][15]

Caption: RAS/RAF/MEK/ERK pathway inhibition by 17-AAG.

Other Key Client Proteins and Pathways

Beyond Akt and Raf, HSP90 has a broad range of client proteins that are critical for cancer cell survival. These include:

-

HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers. 17-AAG promotes its degradation.[7]

-

Cyclin-Dependent Kinases (CDKs): Such as CDK4, which are essential for cell cycle progression. Their degradation contributes to cell cycle arrest.[16]

-

Mutant p53: A tumor suppressor that, when mutated, can gain oncogenic functions. HSP90 stabilizes mutant p53, and its inhibition can lead to its degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[18]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, Raf-1, HER2, β-actin) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Harvest cells after treatment and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[21][22]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[23]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[21]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Caspase Activity Assay

This assay measures the activity of caspases, which are key executioners of apoptosis.

-

Cell Lysis: Lyse the treated cells in a chilled lysis buffer.[24][25]

-

Substrate Addition: Add a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., AMC) to the cell lysate. For caspase-3, a common substrate is DEVD-pNA or DEVD-AMC.[26]

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.[24]

-

Detection: Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) using a microplate reader. The signal is proportional to the caspase activity.[26]

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships in the mechanism of action can aid in understanding and planning research.

Caption: General experimental workflow for studying 17-AAG.

Caption: Logical flow of 17-AAG's mechanism of action.

Conclusion

This compound is a potent HSP90 inhibitor that effectively disrupts multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation. By promoting the degradation of key client proteins such as Akt, RAF kinases, and HER2, it induces cell cycle arrest and apoptosis in a wide range of cancer cell types. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising anti-cancer agent. A thorough understanding of its multifaceted mechanism of action is essential for designing effective therapeutic strategies, including rational combination therapies, to overcome cancer's complexity and resistance mechanisms.

References

- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanespimycin (17-AAG) | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. broadpharm.com [broadpharm.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. biogot.com [biogot.com]

Unveiling the Anti-Angiogenic Potential of Aminohexylgeldanamycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aminohexylgeldanamycin hydrochloride (AH-GDM HCl) is a synthetic derivative of Geldanamycin, a benzoquinone ansamycin antibiotic. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. Many of these client proteins are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in tumor growth and metastasis, making anti-angiogenic agents a cornerstone of cancer therapy. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols.

Mechanism of Action: Targeting the Angiogenic Cascade through Hsp90 Inhibition

This compound exerts its anti-angiogenic effects primarily by inhibiting the chaperone function of Hsp90.[1] This inhibition leads to the destabilization and subsequent proteasomal degradation of a multitude of Hsp90 client proteins that are essential for various steps of the angiogenic process. The primary pathways affected are the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

VEGF Signaling Pathway: The VEGF pathway is a critical driver of angiogenesis. Binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Several key components of this pathway, including VEGFR2 itself, Akt, and endothelial nitric oxide synthase (eNOS), are client proteins of Hsp90. By inhibiting Hsp90, this compound disrupts the stability and function of these proteins, thereby attenuating VEGF-induced signaling and inhibiting angiogenesis.

HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of numerous pro-angiogenic genes, including VEGF. HIF-1α is a well-established Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the degradation of HIF-1α, even under hypoxic conditions, thus suppressing the transcription of its target genes and inhibiting the angiogenic switch.

Figure 1: Mechanism of action of this compound in inhibiting angiogenesis.

Quantitative Data on Anti-Angiogenic Effects

While extensive quantitative data for this compound as a standalone agent is limited in publicly available literature, studies on its conjugated forms, particularly with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, provide valuable insights into its potent anti-angiogenic activity.

| Assay | Cell Line | Treatment | Concentration | Effect |

| Cell Proliferation | HUVEC | HPMA copolymer-AH-GDM-RGDfK | Not specified | Superior activity compared to non-targeted conjugates. |

| In Vivo Angiogenesis | Nude mice with DU-145 xenografts | HPMA copolymer-AH-GDM-RGDfK | Equimolar doses | Higher inhibition of angiogenesis compared to non-targeted systems. |

Note: The majority of published studies focus on Aminohexylgeldanamycin (AH-GDM) conjugated to HPMA copolymers, often targeted with RGDfK peptides to enhance delivery to tumor neovasculature. The data presented reflects the activity of these conjugates. Further research is required to establish the specific IC50 values and inhibition percentages of unconjugated this compound in various angiogenesis assays.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Protocol:

-

Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.

-

Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Replace the medium with fresh EGM containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the endothelial cell proliferation assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

HUVECs

-

Matrigel or other basement membrane matrix

-

EGM

-

This compound

-

24- or 48-well plates

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 24- or 48-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound.

-

Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.

-

Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells.

Materials:

-

HUVECs

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Fibronectin or collagen

-

EGM

-

VEGF (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Coat the underside of the Boyden chamber inserts with fibronectin or collagen and allow them to dry.

-

Place the inserts into the wells of a 24-well plate.

-

Add EGM containing VEGF to the lower chamber.

-

Harvest HUVECs and resuspend them in serum-free EGM containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for HIF-1α and VEGF

This technique is used to determine the effect of this compound on the protein levels of HIF-1α and VEGF.

Materials:

-

HUVECs or other relevant endothelial cell line

-

This compound

-

Hypoxia chamber or cobalt chloride (to induce HIF-1α)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture endothelial cells and treat them with this compound under normoxic and hypoxic conditions (or with a hypoxia-mimicking agent).

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-angiogenic agent through its potent inhibition of Hsp90. By disrupting the stability of key proteins in the VEGF and HIF-1α signaling pathways, it effectively inhibits endothelial cell proliferation, migration, and tube formation. While much of the existing detailed quantitative data is derived from studies of its conjugated forms, the underlying mechanism of action provides a strong rationale for its further investigation as a standalone therapeutic. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the anti-angiogenic properties of this promising compound. Future studies should focus on establishing a comprehensive profile of the unconjugated form to fully realize its therapeutic potential in oncology and other angiogenesis-dependent diseases.

References

Aminohexylgeldanamycin Hydrochloride: A Technical Guide to Studying Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohexylgeldanamycin hydrochloride is a synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic.[1] Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[] HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide range of "client" proteins. Many of these client proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.

In cancer cells, there is a heightened reliance on HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This targeted disruption of oncoprotein function makes HSP90 inhibitors like this compound promising candidates for cancer therapy.

The degradation of essential cellular proteins induces a state of cellular stress, triggering a cascade of signaling pathways collectively known as the cellular stress response. This response is a fundamental mechanism by which cells attempt to cope with and adapt to adverse conditions. Studying the cellular stress response induced by this compound provides valuable insights into the compound's mechanism of action and its potential therapeutic applications. This guide provides an in-depth overview of the use of this compound as a tool to investigate the cellular stress response, complete with experimental protocols and data presentation formats.

Mechanism of Action: Induction of Cellular Stress

This compound exerts its effects by binding to the N-terminal ATP-binding pocket of HSP90.[1] This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone's function. The subsequent degradation of HSP90 client proteins disrupts cellular proteostasis and activates multiple stress response pathways, most notably the Heat Shock Response (HSR) and the Unfolded Protein Response (UPR).

The Heat Shock Response (HSR)

The HSR is a primary cellular defense mechanism against proteotoxic stress. Inhibition of HSP90 by this compound leads to the dissociation of Heat Shock Factor 1 (HSF1) from the HSP90 complex. Liberated HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of genes encoding heat shock proteins (HSPs), such as HSP70 and HSP27. The upregulation of these chaperones is an attempt by the cell to refold or degrade the accumulating misfolded proteins and restore homeostasis.

The Unfolded Protein Response (UPR)

The UPR is an integrated signal transduction pathway that originates in the endoplasmic reticulum (ER) and is activated by an accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. HSP90 inhibition can indirectly lead to ER stress by affecting the stability of proteins that are translocated into or are residents of the ER. The UPR is mediated by three main sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease activity. It unconventionally splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

Prolonged or overwhelming ER stress, which can be induced by sustained HSP90 inhibition, can switch the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.

Quantitative Data on Geldanamycin Derivatives

While specific IC50 values for this compound are not widely published in the public domain, data from its close analog, 17-AAG (17-allylamino-17-demethoxygeldanamycin), and a related conjugate provide a strong indication of its potency.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Aminohexylgeldanamycin-Docetaxel Conjugate | DU145 (Prostate Cancer) | Not Specified | 2.4 nM | [] |

| 17-AAG | HCT-116 (Colon Carcinoma) | MTT Assay (48h) | 1.71 mg/L (~2.9 µM) | [3] |

| 17-AAG | Eca-109 (Esophageal Squamous Carcinoma) | MTT Assay (48h) | 1.10 ± 0.02 µM | [4] |

| 17-AAG | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [5] |

| 17-AAG | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | [6][7] |

Experimental Protocols

The following protocols are provided as a guide for studying the cellular stress response induced by this compound. Given the limited specific data for this compound, the suggested concentrations are based on those used for the closely related and well-characterized analog, 17-AAG. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Cell Culture and Treatment

-

Cell Lines: HCT-116 (human colon carcinoma) and MDA-MB-231 (human breast adenocarcinoma) are commonly used and well-characterized cell lines for studying cancer biology and drug responses.[3][6][7]

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Treatment: The day before treatment, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) to allow for attachment and reach 60-70% confluency on the day of treatment. On the day of the experiment, dilute the stock solution of this compound in fresh culture medium to the desired final concentrations (a starting range of 0.1 µM to 10 µM is recommended for initial dose-response studies). Remove the old medium from the cells and replace it with the medium containing the compound or a vehicle control (DMSO at a concentration equal to that in the highest drug concentration). Incubate for the desired time points (e.g., 4, 8, 16, 24, or 48 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Cellular Stress Markers

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the cellular stress response.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:

-

HSP90 Client Proteins: Akt, Her2, c-Raf

-

Heat Shock Response: HSP70, HSF1

-

Unfolded Protein Response: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, ATF6, XBP1s, CHOP, BiP/GRP78

-

Apoptosis: Cleaved Caspase-3, PARP

-

Loading Control: β-actin, GAPDH, or Tubulin

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

References

- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

The Ansa Bridge to Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of Geldanamycin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin, a naturally occurring benzoquinone ansamycin, has carved a significant niche in the landscape of cancer drug discovery. Initially identified for its antimicrobial properties, its potent antitumor activity was later attributed to its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. This technical guide provides a comprehensive overview of the discovery of geldanamycin, its intricate mechanism of action, and the subsequent development of clinically relevant derivatives. Detailed experimental protocols for key assays, quantitative data on the pharmacological properties of these compounds, and visualizations of the involved signaling pathways are presented to serve as a valuable resource for researchers in the field.

Discovery of Geldanamycin

Geldanamycin was first isolated in 1970 from the fermentation broth of the bacterium Streptomyces hygroscopicus var. geldanus var. nova[1]. Initially, it was noted for its moderate activity against bacteria and fungi[2]. However, its potent antiproliferative and antitumor effects soon became the focus of intense research. The pivotal breakthrough in understanding its mechanism of action came in 1994 when it was discovered that geldanamycin specifically binds to and inhibits Heat Shock Protein 90 (Hsp90)[1][3]. This discovery repositioned geldanamycin as a lead compound for the development of a novel class of anticancer agents targeting protein folding machinery.

The biosynthesis of geldanamycin is a complex process involving a Type I polyketide synthase encoded by the gelA, gelB, and gelC genes. The synthesis is initiated with 3-amino-5-hydroxybenzoic acid (AHBA) and proceeds through the addition of malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to form the precursor, progeldanamycin, which then undergoes several modifications to yield the final active molecule[4].

Mechanism of Action: Targeting the Hsp90 Chaperone Cycle

Hsp90 is a highly abundant and essential molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, many of these client proteins are oncoproteins, transcription factors, and kinases that are critical for tumor growth, survival, and metastasis[2][3]. Hsp90's function is dependent on its ability to bind and hydrolyze ATP.

Geldanamycin and its derivatives exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90[4][5]. This competitive inhibition of ATP binding locks Hsp90 in a conformation that is unable to process its client proteins effectively. Consequently, the client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. This simultaneous degradation of multiple key oncogenic drivers is a unique and powerful attribute of Hsp90 inhibitors.

The Hsp90 Chaperone Cycle

The proper functioning of Hsp90 involves a dynamic cycle of conformational changes driven by ATP binding and hydrolysis, and regulated by a host of co-chaperones.

Caption: The Hsp90 chaperone cycle, a dynamic process of conformational changes driven by ATP hydrolysis.

Geldanamycin's Disruption of the Hsp90 Cycle and Client Protein Degradation

Geldanamycin's binding to the N-terminal domain of Hsp90 prevents the conformational changes necessary for the chaperone cycle to proceed, leading to the degradation of client proteins.

Caption: Geldanamycin binds to Hsp90, leading to the ubiquitination and proteasomal degradation of client proteins.

Development of Geldanamycin Derivatives

Despite its potent antitumor activity, the clinical development of geldanamycin was hampered by its poor water solubility and significant hepatotoxicity[6][7]. This led to the development of semi-synthetic derivatives with improved pharmacological profiles. Modifications have primarily focused on the 17-position of the ansa ring.

Key Derivatives in Clinical Development

-

17-AAG (Tanespimycin, NSC 330507): This was the first geldanamycin analog to enter clinical trials. It is synthesized by the substitution of the 17-methoxy group with an allylamino group. 17-AAG demonstrated a more favorable toxicity profile compared to geldanamycin while retaining potent Hsp90 inhibitory activity[8][9]. It has been evaluated in numerous clinical trials for a variety of solid and hematological malignancies[10][11].

-

17-DMAG (Alvespimycin, NSC 707545): This derivative features a dimethylaminoethylamino substitution at the 17-position, which confers increased water solubility and oral bioavailability compared to 17-AAG[9][12]. While showing promising preclinical activity and entering clinical trials, its development was also met with challenges related to its toxicity profile[9][13][14].

-

IPI-504 (Retaspimycin): This is the hydroquinone hydrochloride salt of 17-AAG. It was developed to overcome the formulation challenges associated with the poor solubility of 17-AAG. IPI-504 is more water-soluble and converts to 17-AAG in vivo[15][16]. It has been investigated in clinical trials for gastrointestinal stromal tumors (GIST) and other solid tumors[15][16].

Impact on Key Signaling Pathways: The PI3K/Akt Pathway

A critical Hsp90 client protein is the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and plays a pivotal role in cell survival, proliferation, and metabolism. By inhibiting Hsp90, geldanamycin and its derivatives lead to the degradation of Akt, thereby disrupting this crucial survival pathway and inducing apoptosis in cancer cells[9][17].

Caption: Geldanamycin inhibits Hsp90, leading to the degradation of Akt and the disruption of the pro-survival PI3K/Akt signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for geldanamycin and its clinically evaluated derivatives.

Table 1: In Vitro Activity of Geldanamycin and Derivatives

| Compound | Target | Assay | IC50 / Kd | Cell Line / Conditions | Reference |

| Geldanamycin | Hsp90 | Binding Affinity (SPROX) | Kd: 1 µM (0.5h), 0.03 µM (24h) | MCF-7 cell lysate | [12] |

| 17-AAG (Tanespimycin) | Hsp90 | Hsp90 Inhibition | IC50: 5 nM | Cell-free assay | [6][8] |

| 17-AAG (Tanespimycin) | Cell Growth | Proliferation Assay | IC50: 25-45 nM | Prostate cancer cell lines | [8] |

| 17-AAG (Tanespimycin) | Cell Growth | Proliferation Assay | IC50: 5-6 nM | HER-2 overexpressing cancer cells | [8][18] |

| 17-DMAG (Alvespimycin) | Hsp90 | Hsp90 Inhibition | IC50: 62 nM | Cell-free assay | [19] |

| 17-DMAG (Alvespimycin) | Her2 Degradation | Western Blot | EC50: 8 ± 4 nM | SKBR3 cells | [20] |

| 17-DMAG (Alvespimycin) | Hsp70 Induction | Western Blot | EC50: 4 ± 2 nM | SKBR3 cells | [20] |

| IPI-504 (Retaspimycin) | Cell Growth | Proliferation Assay | IC50 values vary | Lung adenocarcinoma cell lines | [21] |

Table 2: Pharmacokinetic Parameters of Geldanamycin Derivatives in Humans

| Compound | Dose and Schedule | Cmax | AUC | Clearance (CL) | Half-life (t1/2) | Reference |

| 17-AAG (Tanespimycin) | ||||||

| 220 mg/m² (days 1,4,8,11 q21d) | - | - | - | - | [10] | |

| 150-360 mg/m² (twice weekly for 2 weeks q21d) | Dose-dependent | Linear increase with dose | 12.5-29.6 L/hr/m² | - | [22] | |

| 150 mg/m² with Bortezomib | 1340 ± 411 ng/mL | 5630 ± 1950 ngh/mL | 30.6 ± 10.9 L/h/m² | 3.5 ± 1.2 h | [23] | |

| 17-DMAG (Alvespimycin) | ||||||

| 80 mg/m² (weekly) | 2680 nmol/L | Proportional to dose ≤ 80mg/m² | 18.9 L/hr | - | [3][4] | |

| 36 mg/m² (5 dose infusion) | - | 1,059–9,007 mg/Lh (95% PI) | - | - | [5] | |

| IPI-504 (Retaspimycin) | ||||||

| 400 mg/m² (twice weekly for 2 weeks on/1 week off) | 6740 ng/mL | - | - | ~2-4 h | [17] | |

| 300 mg/m² (weekly with Trastuzumab) | - | 10,003 ng*h/mL (C1D1) | 106.5 L/h (C1D1) | 2.86 h (C1D1) | [18] |

Experimental Protocols

This section provides generalized, step-by-step protocols for key experiments used in the study of geldanamycin and its derivatives. Researchers should optimize these protocols for their specific experimental conditions.

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin) for binding to Hsp90.

-

Reagents and Materials:

-

Purified recombinant Hsp90 protein.

-

Fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin).

-

Test compounds (geldanamycin or derivatives).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add a fixed concentration of Hsp90 protein to each well.

-

Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known Hsp90 inhibitor (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for binding equilibrium.

-

Add a fixed concentration of the fluorescently labeled Hsp90 inhibitor to all wells.

-

Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the effect of Hsp90 inhibitors on the protein levels of Hsp90 clients like Akt.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3).

-

Cell culture medium and supplements.

-

Geldanamycin or its derivatives.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against the client protein of interest (e.g., anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the client protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in client protein levels.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Materials:

-

Adherent cancer cell line.

-

Complete cell culture medium.

-

Geldanamycin or its derivatives.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

The discovery of geldanamycin and its specific inhibition of Hsp90 opened a new avenue for cancer therapy. While the parent compound proved too toxic for clinical use, the development of derivatives such as 17-AAG, 17-DMAG, and IPI-504 has provided valuable insights into the therapeutic potential and challenges of targeting this essential molecular chaperone. The ability of Hsp90 inhibitors to simultaneously disrupt multiple oncogenic signaling pathways remains a highly attractive strategy for overcoming drug resistance and improving patient outcomes. This technical guide provides a foundational resource for researchers dedicated to advancing the field of Hsp90-targeted cancer therapy, from fundamental discovery to preclinical and clinical development.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ashpublications.org [ashpublications.org]

- 15. mdpi.com [mdpi.com]

- 16. Item - Supplementary Table 1 from A Phase I Study of the HSP90 Inhibitor Retaspimycin Hydrochloride (IPI-504) in Patients with Gastrointestinal Stromal Tumors or Soft-Tissue Sarcomas - figshare - Figshare [figshare.com]

- 17. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A physiologically based pharmacokinetic model of alvespimycin in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with Geldanamycin and Ritonavir: A Computational Study [mdpi.com]

- 21. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Aminohexylgeldanamycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aminohexylgeldanamycin hydrochloride, a semi-synthetic derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis and tumor survival. By targeting the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent inhibition of tumor growth and angiogenesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its biological activity.

The Core Structure and Key Modifications

The foundational structure of this compound is the ansamycin backbone of geldanamycin, characterized by a benzoquinone ring and a macrocyclic lactam. The key to its enhanced pharmacological profile lies in the strategic modification at the C17 position of the benzoquinone ring.

The methoxy group present at the C17 position of geldanamycin is susceptible to nucleophilic substitution. In Aminohexylgeldanamycin, this methoxy group is replaced by a 6-aminohexylamino side chain. This modification is pivotal for several reasons:

-

Increased Water Solubility: The introduction of the aminoalkyl chain significantly improves the aqueous solubility of the compound compared to the parent geldanamycin, a critical factor for drug formulation and bioavailability. The hydrochloride salt form further enhances this property.

-

Modulation of HSP90 Binding: The nature of the substituent at C17 directly influences the binding affinity for the HSP90 ATP pocket. The hexyl chain length and the terminal amino group contribute to favorable interactions within the binding site.

-

Potential for Conjugation: The terminal primary amine of the aminohexyl group provides a reactive handle for conjugation to drug delivery systems, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, enabling targeted delivery to tumor tissues.[1][2][3][4][5][6][7][8]

Quantitative Analysis of Biological Activity

The biological activity of this compound and its conjugates has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |

| HPMA copolymer-AH-GDM | PC-3 (Prostate) | Growth Inhibition (MTT) | Comparable to free drug | [1] |

| HPMA copolymer-AH-GDM | DU145 (Prostate) | Growth Inhibition (MTT) | Comparable to free drug | [1] |

| HPMA copolymer-AH-GDM | HUVEC (Endothelial) | Growth Inhibition (MTT) | Comparable to free drug | [1] |

| HPMA copolymer-RGDfK-AH-GDM | DU-145 (Prostate) | Antitumor Activity (in vivo) | Significantly higher than non-targeted conjugate | [2][4] |

| HPMA copolymer-RGDfK-AH-GDM | Endothelial Cells | Antiangiogenic Activity (in vitro) | Superior to non-targeted conjugate | [2][4] |

Mechanism of Action: The HSP90 Chaperone Cycle Inhibition

This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.

Caption: Inhibition of the HSP90 chaperone cycle by this compound.

Experimental Protocols

Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

The synthesis of 17-substituted aminogeldanamycin derivatives is achieved through a nucleophilic substitution reaction.

Caption: Synthesis and purification of this compound.

Protocol:

-

Reaction Setup: Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane, under an inert atmosphere.

-

Nucleophilic Addition: An excess of 1,6-hexanediamine is added to the solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Workup: The reaction mixture is typically filtered and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of solvents (e.g., ethyl acetate/hexanes) to isolate the desired 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.

-

Salt Formation: The purified product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

In Vitro Cell Viability (MTT) Assay

The cytotoxic effect of this compound is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: MTT assay workflow for determining cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis of HSP90 Client Proteins

Western blotting is used to confirm the mechanism of action by observing the degradation of HSP90 client proteins.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The structure-activity relationship of this compound is centered on the C17-aminohexylamino substitution of the geldanamycin core. This modification imparts favorable physicochemical properties and maintains potent inhibitory activity against HSP90. The subsequent degradation of key oncogenic client proteins translates to significant antitumor and antiangiogenic effects. The detailed experimental protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of this promising class of HSP90 inhibitors. Further exploration of this chemical scaffold holds potential for the development of next-generation anticancer therapeutics.

References

- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. japsonline.com [japsonline.com]

- 4. Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aminohexylgeldanamycin Hydrochloride in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction